molecular formula C18H18BrNO2 B14399007 1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one CAS No. 88675-41-6

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one

Cat. No.: B14399007
CAS No.: 88675-41-6
M. Wt: 360.2 g/mol
InChI Key: BYCUXWKIDIATNH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one is an organic compound that features a bromophenyl group, a morpholine ring, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one typically involves the reaction of 4-bromobenzaldehyde with morpholine and acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Bromophenyl)propyl][3-(morpholin-4-yl)propyl]amine
  • **1-(4-Bromophenyl)ethyl][3-(morpholin-4-yl)propyl]amine
  • **(4-Bromophenyl)methyl][3-(morpholin-4-yl)propyl]amine

Uniqueness

1-(4-Bromophenyl)-2-(morpholin-4-yl)-2-phenylethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

88675-41-6

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

1-(4-bromophenyl)-2-morpholin-4-yl-2-phenylethanone

InChI

InChI=1S/C18H18BrNO2/c19-16-8-6-15(7-9-16)18(21)17(14-4-2-1-3-5-14)20-10-12-22-13-11-20/h1-9,17H,10-13H2

InChI Key

BYCUXWKIDIATNH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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